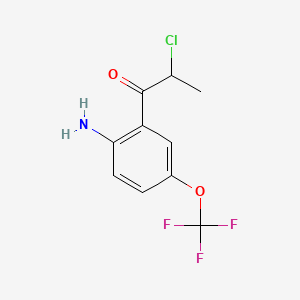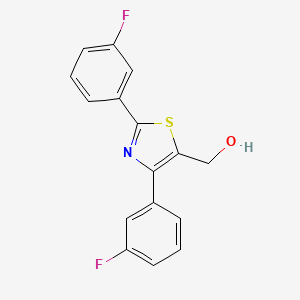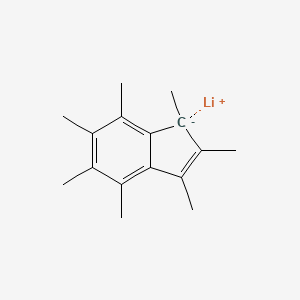
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a pyrrole moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl or aryl lithium reagents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, hydrogen-substituted pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of (5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The pyridine and pyrrole moieties contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
(5-Bromo-2-fluoropyridine): Similar in structure but lacks the boronic acid group, making it less versatile in chemical reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group but has a different heterocyclic structure, leading to different reactivity and applications.
Uniqueness
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid is unique due to the combination of its boronic acid group, bromine atom, and pyrrole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in the synthesis of complex organic molecules.
特性
分子式 |
C9H8BBrN2O2 |
|---|---|
分子量 |
266.89 g/mol |
IUPAC名 |
(5-bromo-6-pyrrol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h1-6,14-15H |
InChIキー |
JCHRNYARGYLQSZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N2C=CC=C2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


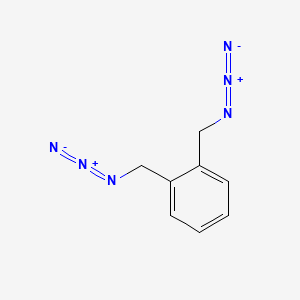
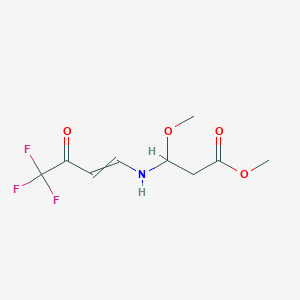
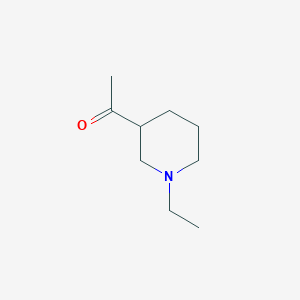
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
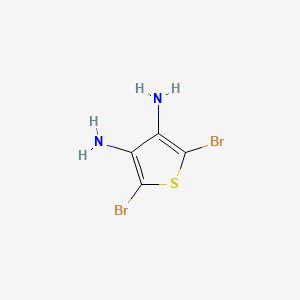

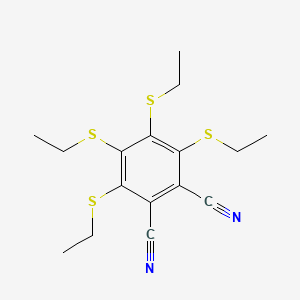
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)
